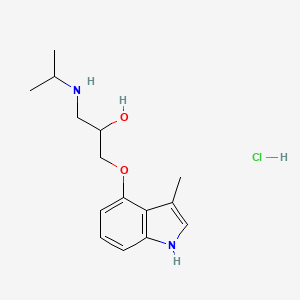
1-((1-Methylethyl)amino)-3-((3-methyl-1H-indol-4-yl)oxy)-2-propanol monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Methylethyl)amino)-3-((3-methyl-1H-indol-4-yl)oxy)-2-propanol monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, which is known for its presence in many biologically active molecules. The compound’s structure suggests it may have interesting pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylethyl)amino)-3-((3-methyl-1H-indol-4-yl)oxy)-2-propanol monohydrochloride typically involves multiple steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the 3-methyl group.
Amination: The resulting compound undergoes amination with isopropylamine to form the desired amino group.
Ether Formation: The final step involves the formation of the ether linkage between the indole derivative and the propanol moiety, typically using a Williamson ether synthesis approach.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-Methylethyl)amino)-3-((3-methyl-1H-indol-4-yl)oxy)-2-propanol monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its structure suggests potential interactions with biological targets, making it useful in studying biochemical pathways.
Medicine: The compound may have pharmacological properties that could be explored for drug development.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-((1-Methylethyl)amino)-3-((3-methyl-1H-indol-4-yl)oxy)-2-propanol monohydrochloride likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, potentially affecting signaling pathways or enzyme activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-((1-Methylethyl)amino)-3-(phenoxy)-2-propanol: Similar structure but lacks the indole moiety.
1-((1-Methylethyl)amino)-3-(4-hydroxyphenyl)-2-propanol: Contains a hydroxyphenyl group instead of the indole moiety.
1-((1-Methylethyl)amino)-3-(2-methoxyphenyl)-2-propanol: Features a methoxyphenyl group.
Uniqueness
1-((1-Methylethyl)amino)-3-((3-methyl-1H-indol-4-yl)oxy)-2-propanol monohydrochloride is unique due to the presence of the indole moiety, which is known for its biological activity. This structural feature may confer unique pharmacological properties, making it distinct from other similar compounds.
Properties
CAS No. |
145296-51-1 |
|---|---|
Molecular Formula |
C15H23ClN2O2 |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
1-[(3-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-10(2)16-8-12(18)9-19-14-6-4-5-13-15(14)11(3)7-17-13;/h4-7,10,12,16-18H,8-9H2,1-3H3;1H |
InChI Key |
FJGIMYDHRQFCER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC2=C1C(=CC=C2)OCC(CNC(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





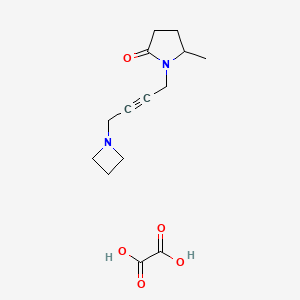
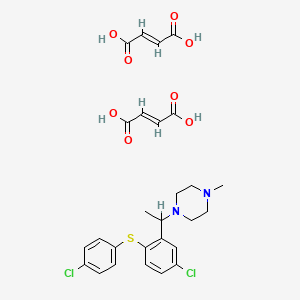
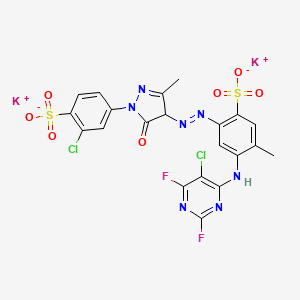
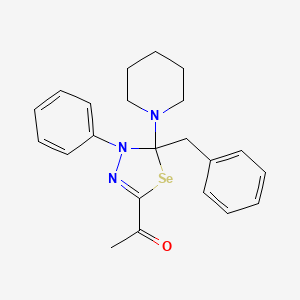
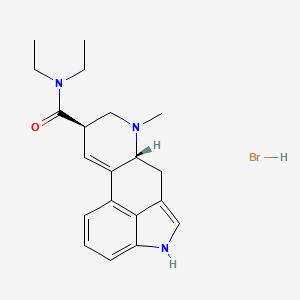
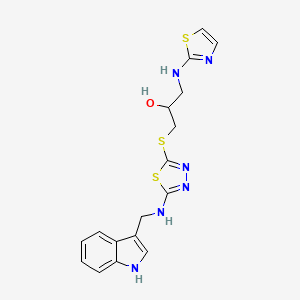
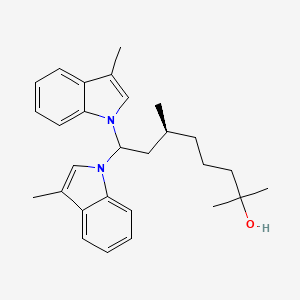
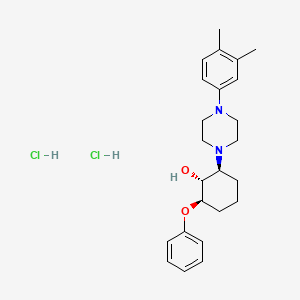
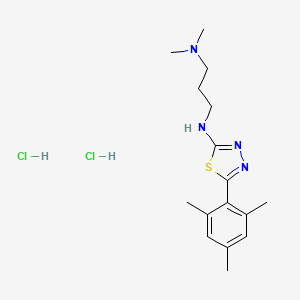
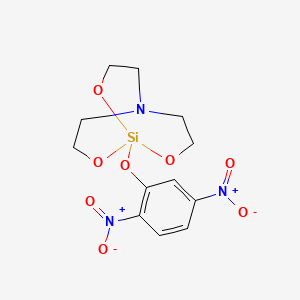
![(19S)-19-ethyl-19-hydroxy-10-[[(4-methylpiperazin-1-yl)amino]methyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12755553.png)
